molecular formula C11H9Cl2NO B13271435 3,5-dichloro-N-(furan-2-ylmethyl)aniline

3,5-dichloro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13271435
M. Wt: 242.10 g/mol
InChI Key: XZZHLZHQAKHVFV-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9Cl2NO It is characterized by the presence of two chlorine atoms on the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and reductive amination, which are optimized for high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in the formation of new functionalized aromatic compounds.

Scientific Research Applications

3,5-Dichloro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler compound with two chlorine atoms on the benzene ring and an amino group.

    2,4-Dichloroaniline: Another dichloroaniline isomer with chlorine atoms at different positions on the benzene ring.

    2,5-Dichloroaniline: Similar to 3,5-dichloroaniline but with chlorine atoms at the 2 and 5 positions.

Uniqueness

3,5-Dichloro-N-(furan-2-ylmethyl)aniline is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

3,5-dichloro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9Cl2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2

InChI Key

XZZHLZHQAKHVFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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